molecular formula C11H15ClF3N B7852409 Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride

Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride

Cat. No.: B7852409
M. Wt: 253.69 g/mol
InChI Key: CQGOJBCFRVMFHH-UHFFFAOYSA-N
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Description

Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group in its structure makes it particularly interesting for pharmaceutical and agrochemical research due to the unique properties imparted by the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride typically involves the reaction of propylamine with 3-(trifluoromethyl)benzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the formation of the azanium ion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and stability.

    Industry: Utilized in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or receptors. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Trifluoromethyl ketones: Used in various chemical syntheses and as intermediates in drug development.

Uniqueness

Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride is unique due to its specific structural features, which combine the properties of a trifluoromethyl group with an azanium ion. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7,15H,2,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGOJBCFRVMFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH2+]CC1=CC(=CC=C1)C(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16065-27-3
Record name Benzenemethanamine, N-propyl-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16065-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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